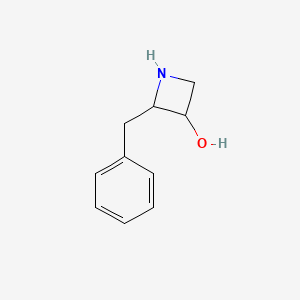
2-Benzylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylazetidin-3-ol is a four-membered heterocyclic compound containing an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with epichlorohydrin, followed by cyclization under basic conditions to form the azetidine ring . Another approach involves the reduction of 2-benzylazetidin-3-one using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound often employs optimized processes to ensure high yield and purity. For instance, the use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .
Aplicaciones Científicas De Investigación
2-Benzylazetidin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered ring without the benzyl and hydroxyl groups.
2-Benzylazetidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Benzylaziridine: A three-membered ring with a benzyl group attached to the nitrogen atom.
Uniqueness: 2-Benzylazetidin-3-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-benzylazetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Clave InChI |
VFQNQULRXOQWEN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


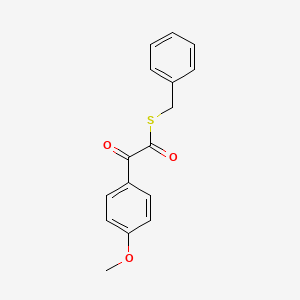

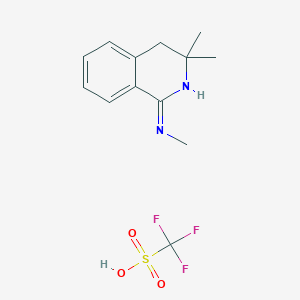
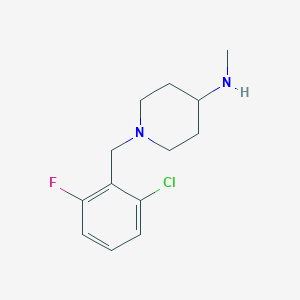
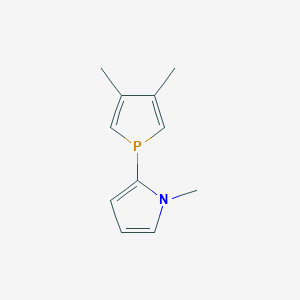

![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
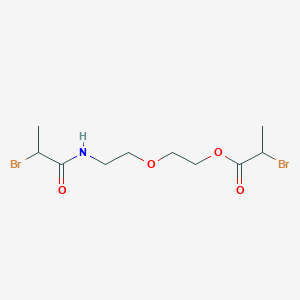
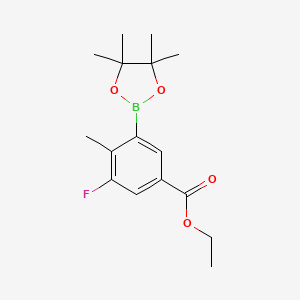
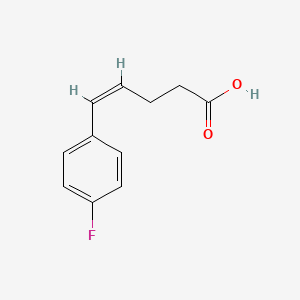

![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
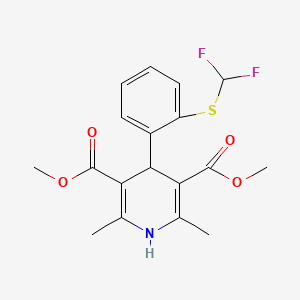
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
